Unique RXRα Tetramerization Mechanism vs. UVI3003: Divergent Antagonist Pharmacology
β-Apo-13-carotenone and the RXRα antagonist UVI3003 were directly compared in transactivation assays using full-length RXRα and RXRE-Luc reporter constructs transfected into COS-7 cells. Both compounds shifted the dose-dependent RXRα activation by 9-cis-retinoic acid (9cRA). However, in a hybrid Gal4-DBD:RXRαLBD receptor reporter cell assay detecting 9cRA-induced coactivator binding to the ligand binding domain, UVI3003 significantly inhibited coactivator binding, whereas β-apo-13-carotenone did not [1]. To resolve this apparent contradiction, the effect of β-apo-13-carotenone on the oligomeric state of purified recombinant RXRαLBD was investigated. β-Apo-13-carotenone induced tetramerization of RXRαLBD, while UVI3003 had no effect on the oligomeric state [1].
| Evidence Dimension | Mechanism of RXRα Antagonism |
|---|---|
| Target Compound Data | Induces RXRαLBD tetramerization; does not inhibit 9cRA-induced coactivator binding |
| Comparator Or Baseline | UVI3003 (RXRα antagonist): Does not induce tetramerization; significantly inhibits 9cRA-induced coactivator binding |
| Quantified Difference | Qualitatively distinct mechanism: tetramerization vs. coactivator binding inhibition |
| Conditions | Transactivation assays in COS-7 cells; Gal4-DBD:RXRαLBD hybrid receptor reporter assay; purified recombinant RXRαLBD |
Why This Matters
Procurement of β-apo-13-carotenone is essential for studies requiring a 'transcriptionally silent' RXRα tetramer-inducing antagonist, a mechanism not replicated by UVI3003.
- [1] Sun, J., Narayanasamy, S., Curley, R. W., & Harrison, E. H. (2014). β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. Journal of Biological Chemistry, 289(48), 33118–33124. DOI: 10.1074/jbc.M114.610501. View Source
